Thiophene, 2-(1-methylethyl)-
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Description
Thiophene, 2-(1-methylethyl)- is a chemical compound with the molecular formula C7H10S and a molecular weight of 126.219 . It is also known by other names such as Thiophene, 2-isopropyl-; 2-Isopropylthiophene; 2-(1-Methylethyl)-thiophene; Isopropylthiophene .
Molecular Structure Analysis
The molecular structure of Thiophene, 2-(1-methylethyl)- can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is based on a five-membered ring made up of one sulfur and four carbon atoms .Chemical Reactions Analysis
Thiophene and its derivatives are known to undergo various chemical reactions. For instance, thiophenes undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide . In the atmospheric oxidation of thiophene by the hydroperoxyl radical, about 12 different products are obtained, including important isomers such as thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone .Mechanism of Action
Safety and Hazards
Thiophene, 2-(1-methylethyl)- is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects . Personal protective equipment should be used when handling this compound, and exposure to its vapors, mist, or gas should be avoided .
Properties
IUPAC Name |
2-propan-2-ylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXBELRNKUFSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193946 |
Source
|
Record name | Thiophene, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4095-22-1 |
Source
|
Record name | Thiophene, 2-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004095221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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